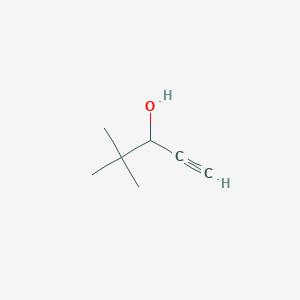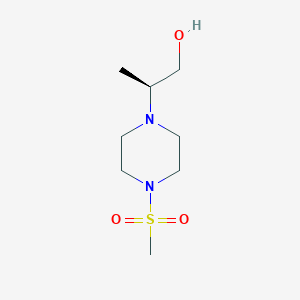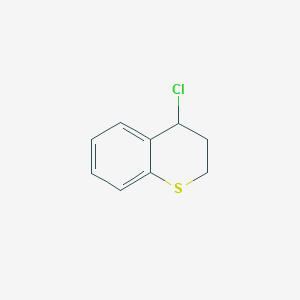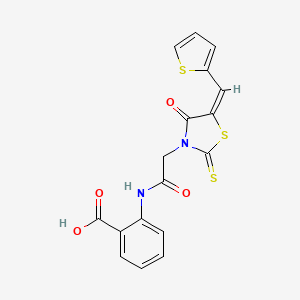![molecular formula C7H13ClFN B2579644 5-Fluorobicyclo[2.2.1]heptan-2-amine;hydrochloride CAS No. 2243508-52-1](/img/structure/B2579644.png)
5-Fluorobicyclo[2.2.1]heptan-2-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-Fluorobicyclo[2.2.1]heptan-2-amine;hydrochloride” is a chemical compound with the CAS Number: 2243508-52-1 . It has a molecular weight of 165.64 . The IUPAC name for this compound is (1S,2S,4S,5R)-5-fluorobicyclo[2.2.1]heptan-2-amine hydrochloride .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H12FN.ClH/c8-6-2-5-1-4(6)3-7(5)9;/h4-7H,1-3,9H2;1H . This code provides a unique representation of the molecule’s structure.It should be stored at a temperature of 4 degrees Celsius . The physical form of the compound is a powder .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Characterization
5-Fluorobicyclo[2.2.1]heptan-2-amine;hydrochloride is a compound of interest in the field of organic chemistry, particularly in the synthesis and characterization of novel chemical structures. Kasyan et al. (2007) explored the synthesis of exo- and endo-5-Aminomethylbicyclo[2.2.1]hept-2-enes from stereoisomeric cyanobicyclo compounds, leading to the creation of various sulfonamides through reactions with sulfonyl chlorides. This research demonstrated the potential of such compounds in generating epoxy derivatives and substituted exo-2-hydroxy-4-azatricyclo[4.2.1.03,7]nonanes through peroxy acid oxidation, highlighting their utility in chemical synthesis and the exploration of reaction mechanisms (Kasyan et al., 2007).
Antiviral Research
In antiviral research, Tănase et al. (2019) synthesized 1′-homocarbanucleoside analogs with a substituted bicyclo[2.2.1]heptane skeleton acting as a sugar moiety. These analogs were evaluated for their antiviral activity, particularly against HSV-1, although they showed no activity against several other viruses. This study indicates the potential of bicyclo[2.2.1]heptane derivatives in the development of novel antiviral compounds, underscoring the importance of structural modification in enhancing biological activity (Tănase et al., 2019).
Fluorination Techniques
Zupan et al. (1995) investigated the role of reagent structure in the fluorination of hydroxy-substituted organic molecules, utilizing N-fluoro class fluorinating reagents. This research is crucial for understanding the chemical behavior and reactivity of fluorinated compounds, including those with bicyclo[2.2.1]heptane structures, in various organic synthesis applications (Zupan et al., 1995).
Novel Synthetic Methods
Plaçais et al. (2021) developed a synthesis method for 3-amino-5-fluoroalkylfurans via cyclization of fluorovinamides. This method, applicable to hydrochloride salts including those with bicyclo[2.2.1]heptane structures, highlights the versatility and potential for creating diverse fluorinated compounds useful in various chemical and pharmaceutical applications (Plaçais et al., 2021).
Modulation of Protein Structure
Lee et al. (2006) explored the use of fluorous amino acids, such as hexafluoroleucine, to modulate the structure and stability of proteins. This research suggests that the incorporation of fluorinated compounds, including those related to this compound, into protein structures can enhance stability and promote more defined structural characteristics, with potential applications in protein engineering and drug design (Lee et al., 2006).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
5-fluorobicyclo[2.2.1]heptan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12FN.ClH/c8-6-2-5-1-4(6)3-7(5)9;/h4-7H,1-3,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QADDUOUGPMWZLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1CC2F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4-(2,3-dichlorophenyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2579564.png)
![(2-Methylpentan-3-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine hydrochloride](/img/structure/B2579568.png)


![2-[(3-Fluorophenyl)methyl]-2-methyloxirane](/img/structure/B2579574.png)

![N-(4-chlorophenyl)-2-[4-(4-fluorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]acetamide](/img/structure/B2579576.png)
![1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2579578.png)



